

# Spectroscopic Profiling of Methyl 5-morpholino-2-nitrobenzoate: A Technical Guide

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## Compound of Interest

Compound Name: *Methyl 5-morpholino-2-nitrobenzoate*

Cat. No.: *B163977*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **Methyl 5-morpholino-2-nitrobenzoate**. In the absence of publicly available experimental spectra for this specific compound, this guide presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of **Methyl 5-morpholino-2-nitrobenzoate** in research and development settings.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl 5-morpholino-2-nitrobenzoate**. These values are estimated based on data from similar compounds and are intended to guide the analysis of experimentally obtained spectra.

### Table 1: Predicted <sup>1</sup>H NMR Spectral Data

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
H-3	~ 7.5 - 7.7	d	1H
H-4	~ 7.2 - 7.4	dd	1H
H-6	~ 8.0 - 8.2	d	1H
-OCH <sub>3</sub> (Ester)	~ 3.9	s	3H
-N(CH <sub>2</sub> ) <sub>2</sub> (Morpholine)	~ 3.2 - 3.4	t	4H
-O(CH <sub>2</sub> ) <sub>2</sub> (Morpholine)	~ 3.8 - 4.0	t	4H

Predicted in CDCl<sub>3</sub> solvent.

**Table 2: Predicted <sup>13</sup>C NMR Spectral Data**

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C=O (Ester)	~ 165
C-1	~ 130
C-2	~ 148
C-3	~ 125
C-4	~ 120
C-5	~ 150
C-6	~ 135
-OCH <sub>3</sub> (Ester)	~ 53
-N(CH <sub>2</sub> ) <sub>2</sub> (Morpholine)	~ 48
-O(CH <sub>2</sub> ) <sub>2</sub> (Morpholine)	~ 67

Predicted in CDCl<sub>3</sub> solvent.

**Table 3: Predicted IR Absorption Bands**

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
C-H (Aromatic)	3100 - 3000	Medium
C-H (Aliphatic)	2950 - 2850	Medium
C=O (Ester)	1730 - 1715	Strong
C=C (Aromatic)	1600 - 1475	Medium-Strong
NO <sub>2</sub> (Asymmetric Stretch)	1550 - 1510	Strong
NO <sub>2</sub> (Symmetric Stretch)	1360 - 1320	Strong
C-O (Ester)	1250 - 1100	Strong
C-N (Amine)	1250 - 1180	Medium
C-O-C (Ether)	1150 - 1085	Strong

**Table 4: Predicted Mass Spectrometry Data**

Ion Type	Predicted m/z	Notes
[M] <sup>+</sup>	266.09	Molecular Ion
[M-OCH <sub>3</sub> ] <sup>+</sup>	235.08	Loss of methoxy group from the ester.
[M-NO <sub>2</sub> ] <sup>+</sup>	220.10	Loss of the nitro group.
[M-COOCH <sub>3</sub> ] <sup>+</sup>	207.10	Loss of the methyl ester group.
[Morpholino fragment] <sup>+</sup>	86.07	Cleavage of the morpholine ring.

## Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for a compound such as **Methyl 5-morpholino-2-nitrobenzoate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrument Setup:** Record the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz (or higher) NMR spectrometer. Lock the instrument on the deuterium signal of the solvent. Shim the sample to optimize the magnetic field homogeneity.
- **Data Acquisition:**
  - For  $^1\text{H}$  NMR, acquire the spectrum using a standard one-pulse sequence. Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
  - For  $^{13}\text{C}$  NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

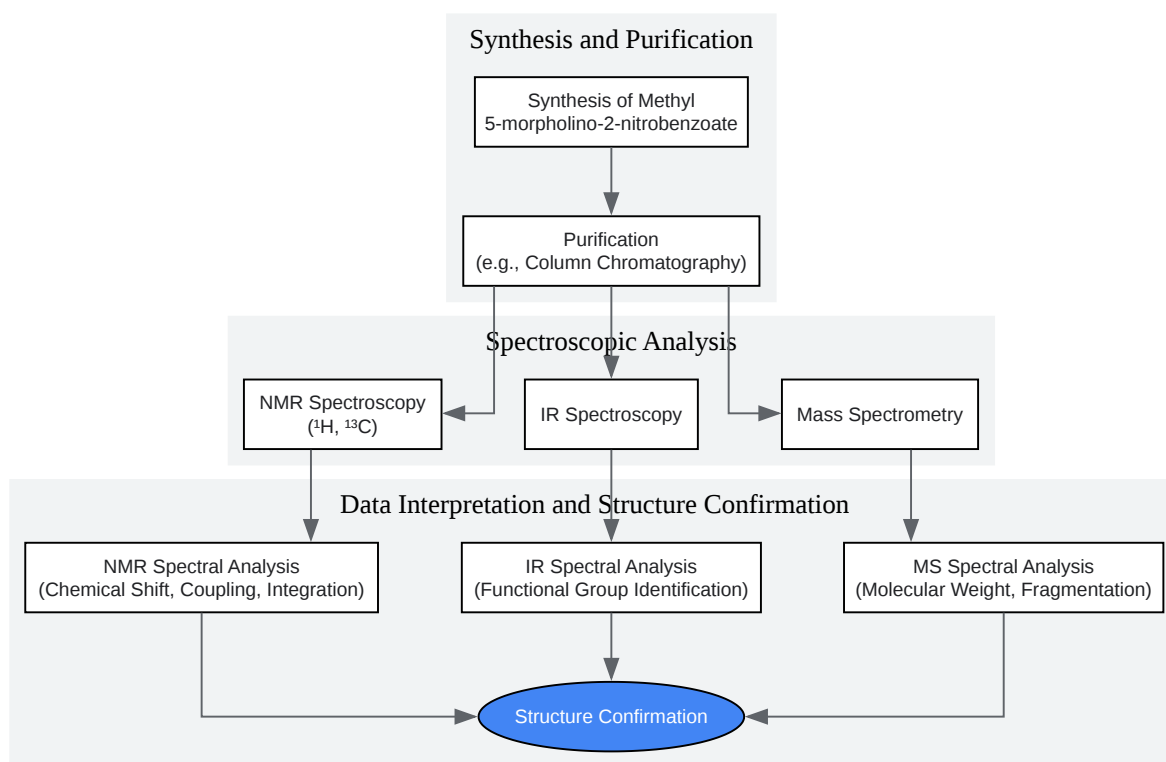
- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
- **Instrument Setup:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-infrared range (typically  $4000\text{-}400\text{ cm}^{-1}$ ). Co-add multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.
- **Data Processing:** The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- **Sample Preparation:** Dissolve a small amount of the sample (approximately 1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of about 10-100 µg/mL.
- **Instrument Setup:** Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- **Data Acquisition:**
  - For ESI-MS, infuse the sample solution directly into the ion source. Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g.,  $m/z$  50-500).
  - For EI-MS, the sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS). Acquire the spectrum over a similar mass range.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized organic compound like **Methyl 5-morpholino-2-nitrobenzoate**.



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### Spectroscopic Analysis Workflow

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